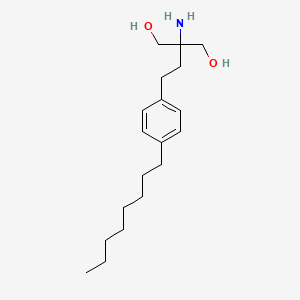
Fingolimod
概要
説明
Fingolimod is an immunosuppressant that acts on sphingosine-1-phosphate (S1P) receptors . It is used to treat the relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease . This medicine will not cure MS, but it may slow some disabling effects and decrease the number of relapses of the disease .
Synthesis Analysis
A concise route for the synthesis of Fingolimod has been reported. Starting from n-octylbenzene and 3-nitropropionic acid, a sequence of reactions consisting of Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation were applied to prepare Fingolimod with a yield of 31%, and an overall atom economy of 82.7% .Molecular Structure Analysis
Fingolimod is an aminodiol that consists of propane-1,3-diol having amino and 2- (4-octylphenyl)ethyl substituents at the 2-position . It is a sphingosine 1-phosphate receptor modulator used for the treatment of relapsing-remitting multiple sclerosis .Chemical Reactions Analysis
Fingolimod was discovered based on the chemical modification of a natural product from the fungus, Isaria sinclairii . An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride has been developed with the aziridine regioselective ring-opening reaction as a key step .Physical And Chemical Properties Analysis
Fingolimod has a molecular formula of C19H33NO2 and a molecular weight of 307.478 g·mol −1 . It is soluble in Ethanol and DMSO .科学的研究の応用
Multiple Sclerosis Treatment
Fingolimod, an immunotherapeutic drug targeting the sphingosine-1-phosphate receptor, is widely used for treating relapsing-remitting multiple sclerosis (MS). It has shown efficacy in reducing relapses and disability progression in MS patients. Clinical trials have demonstrated fingolimod's effectiveness against placebo and interferon-β-1a, making it a significant option in the MS treatment lineup. Its use varies across different countries, reflecting its place among the expanding array of MS medications. Scenarios for its use in MS include first-line therapy, escalation therapy after failure of previous immunotherapies, and de-escalation therapy following highly potent immunotherapies (Ayzenberg, Hoepner, & Kleiter, 2016).
Neuroprotective Effects
Beyond its immune-related impact, fingolimod is also being explored for its potential neuroprotective effects. There is growing evidence suggesting that fingolimod might have applications in treating other neurodegenerative disorders such as stroke and Alzheimer’s disease. This is due to its effects on neural cell regulation, including proliferation, survival, and differentiation (Ayzenberg, Hoepner, & Kleiter, 2016).
Neurogenesis in Adult Mouse Hippocampus
A study on mice demonstrated that fingolimod induces neurogenesis in the adult mouse hippocampus and improves contextual fear memory. This effect is potentially beneficial for various neuropsychiatric conditions, where impairment in adult hippocampal neurogenesis and memory is common. These findings hint at the broader therapeutic potential of fingolimod beyond MS treatment (Efstathopoulos et al., 2015).
Antidepressant Activity
Fingolimod has also shown antidepressant activity in animal models. This observation is particularly relevant given the drug's role as a direct inhibitor of histone deacetylases and its impact on brain-derived neurotrophic factor production. Such effects could be useful in treating major depression, especially in MS patients, independent of its disease-modifying effects on MS (Di Nuzzo et al., 2015).
Modulation of Neural Excitability
Fingolimod's effects on reducing glutamate-mediated intracortical excitability in relapsing-remitting multiple sclerosis patients represent another dimension of its potential clinical applications. This modulation of neural excitability could have implications for managing symptoms and progression in MS and other neurological conditions (Landi et al., 2015).
Myocardial Salvage and Ventricular Remodeling
In a porcine model of ischemia/reperfusion, fingolimod has shown to increase myocardial salvage and decrease adverse post-infarction left ventricular remodeling. These effects were attributed to the activation of sphingosine-1-phosphate receptor pathways, suggesting a cardioprotective role for fingolimod during myocardial infarction (Santos-Gallego et al., 2016)
Safety And Hazards
Fingolimod has been associated with potentially fatal infections, bradycardia, and a case of hemorrhaging focal encephalitis, an inflammation of the brain with bleeding . Two people died: one due to brain herpes infection, and a second one due to herpes zoster . At least three cases of progressive multifocal leukoencephalopathy had also occurred as of 2015 . Fingolimod has also been known to cause macular edema, resulting in decreased vision . Therefore, frequent surveillance eye examinations are required while taking this medication .
将来の方向性
Fingolimod has shown neuroprotective effects in different animal models of neurodegenerative diseases . It has been suggested that non-immune mechanisms might play a role in the efficacy of fingolimod for the treatment of MS . This has led to the exploration of the underlying mechanisms of fingolimod in MS, which will improve the understanding of its beneficial and adverse effects .
特性
IUPAC Name |
2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGQTZUTZRNORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167363 | |
| Record name | Fingolimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Fingolimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Sphingosine‐1‐phosphate (S1P) is an important phospholipid that binds to various G‐protein‐coupled receptor subtypes, which can be identified as S1P1–5R. S1P and the receptors it binds to perform regular functions in the immune, cardiovascular, pulmonary, and nervous systems. S1P can be expressed ubiquitously, playing an important role in regulating inflammation. S1P1R, S1P2R, and S1P3R receptors can be found in the cardiovascular, immune, and central nervous systems. S1P4R is found on lymphocytic and hematopoietic cells, while S1P5R expression is found only on the spleen (on natural killer cells) or in the central nervous system. The active form of the drug, fingolimod phosphate, is a sphingosine 1-phosphate receptor modulator that exerts its mechanism of action in MS by binding to various sphingosine 1-phosphate receptors (1, 3, 4, and 5). It suppresses the exit of lymphocytes from lymph nodes, leading to a lower level of lymphocytes circulating in the peripheral circulation. This reduces the inflammation that is associated with MS. The mechanism of action of fingolimod is not fully understood but may be related to reduced lymphocyte circulation into the central nervous system. Immune modulating treatment such as fingolimod is not typically employed for SARS-CoV-2 pneumonia. Despite this, with the tissue findings of pulmonary edema and hyaline membrane formation, the timely use of immune modulators such as fingolimod can be considered to prevent acute respiratory distress syndrome (ARDS) associated with COVID-19. | |
| Record name | Fingolimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Fingolimod | |
CAS RN |
162359-55-9 | |
| Record name | Fingolimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162359-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fingolimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fingolimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fingolimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FINGOLIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QN8BYN5QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
102-107 | |
| Record name | Fingolimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

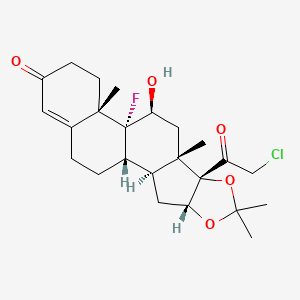
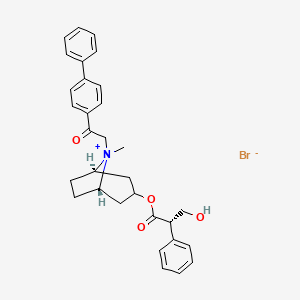
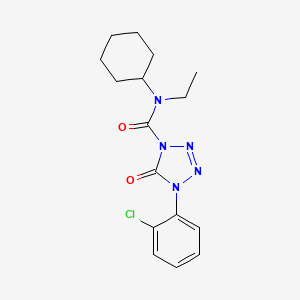
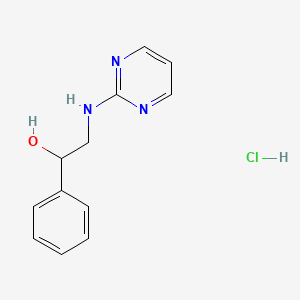
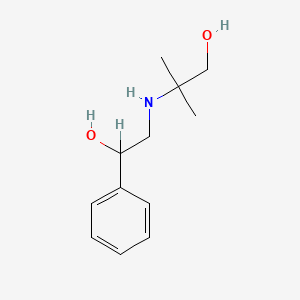
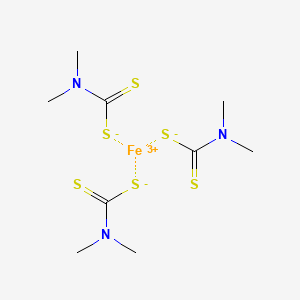
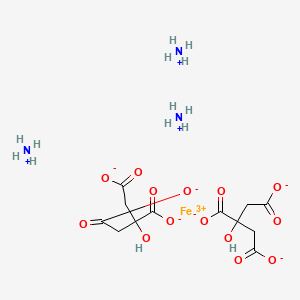
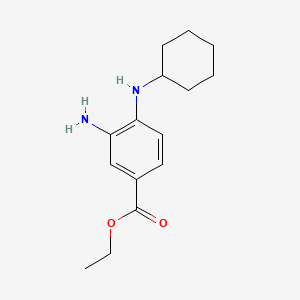
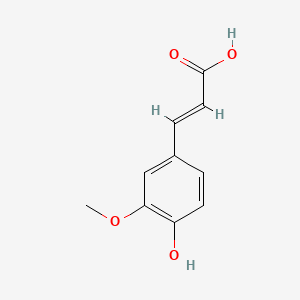
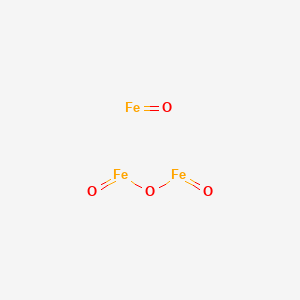
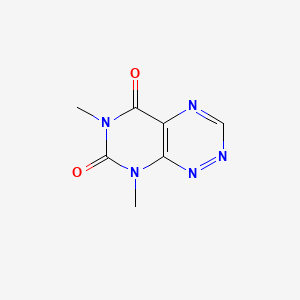
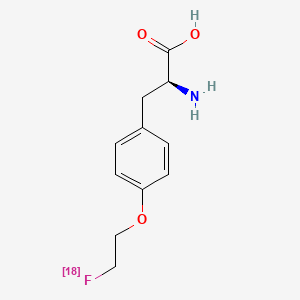
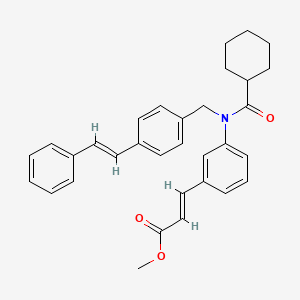
![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)